
Cianopramine
准备方法
氰普拉明是通过一系列化学反应合成的,涉及二苯并氮杂卓结构的形成。 合成路线通常包括在特定条件下使 3-氰基-10,11-二氢-5H-二苯并[b,f]氮杂卓与二甲氨基丙基氯反应
化学反应分析
氰普拉明会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,尽管详细的途径没有得到广泛记录。
还原: 还原反应可以改变其官能团,特别是腈基。
取代: 它可以发生取代反应,特别是涉及二甲氨基。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。形成的主要产物取决于所用的具体反应条件和试剂。
科学研究应用
Clinical Efficacy in Depression
Cianopramine has been investigated primarily for its effectiveness in treating depressive disorders. A notable double-blind trial involving 60 patients demonstrated that this compound significantly improved depressive symptoms compared to placebo. The study utilized the Hamilton Scale of Depression for evaluation, revealing statistical superiority (P < 0.02) over placebo treatments. The mean daily dose administered was approximately 3.3 mg, which was well-tolerated with minimal anticholinergic side effects compared to amitriptyline, another tricyclic antidepressant .
Table 1: Comparison of this compound and Amitriptyline in Depression Treatment
Parameter | This compound (Mean Dose) | Amitriptyline (Mean Dose) | Placebo |
---|---|---|---|
Daily Dose | 3.3 mg | 86.4 mg | N/A |
Efficacy (Hamilton Scale) | Superior (P < 0.02) | Superior | Baseline |
Anticholinergic Side Effects | Comparable to placebo | Higher frequency | N/A |
Comparative Studies with Other Antidepressants
Comparative research highlights this compound's unique profile among tricyclic antidepressants. While it shares similarities with other SSRIs regarding serotonin inhibition, its side effect profile appears more favorable. For instance, studies have shown that this compound has fewer sedative effects and lower instances of weight gain compared to traditional tricyclics like amitriptyline .
Table 2: Side Effect Comparison Among Antidepressants
Side Effect | This compound | Amitriptyline | Other SSRIs |
---|---|---|---|
Sedation | Lower | Higher | Variable |
Weight Gain | Minimal | Significant | Variable |
Anticholinergic Effects | Low | High | Low |
Broader Applications in Anxiety Disorders
Beyond depression, this compound's potential application extends to anxiety disorders. Its serotonergic activity may provide therapeutic benefits in conditions such as panic disorder and generalized anxiety disorder. The mechanisms through which it exerts these effects likely overlap with those observed in depression treatment, emphasizing the role of serotonin modulation .
Case Studies and Observational Data
Several case studies have documented the use of this compound in clinical settings:
- Case Study 1 : A patient with major depressive disorder showed significant improvement after eight weeks on this compound, reporting reduced anxiety levels and improved mood stability.
- Case Study 2 : In a cohort of patients with comorbid anxiety and depression, this compound was associated with improved outcomes on both anxiety scales and depression rating scales.
These anecdotal reports support the findings from controlled trials and suggest that this compound could be a versatile option for treating mood disorders.
作用机制
氰普拉明通过抑制血清素的再摄取发挥作用,从而增加其在突触间隙中的可用性 . 它与血清素转运蛋白结合,阻止血清素被再摄取到突触前神经元中。 这种作用增强了血清素能神经传递,这被认为与其抗抑郁作用有关 .
相似化合物的比较
氰普拉明类似于其他三环类抗抑郁药,如丙米嗪、克洛米帕明和阿米替林。 它在特异性抑制血清素再摄取和对血清素受体的弱拮抗作用方面是独特的 . 其他类似的化合物包括:
克洛米帕明: 另一种具有强血清素再摄取抑制作用的三环类抗抑郁药。
氰多硫环丙胺: 一种具有类似结构特征和药理性质的化合物。
氰氮嗪: 一种具有某些重叠药理作用的神经抑制剂.
氰普拉明独特的血清素再摄取抑制和受体拮抗作用的结合使其区别于这些相关化合物。
生物活性
Cianopramine, a tricyclic antidepressant, exhibits significant biological activity primarily through its mechanism as a potent inhibitor of serotonin (5-HT) uptake. This article explores the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by various studies and case analyses.
This compound functions primarily by inhibiting the reuptake of serotonin in the synaptic cleft, thus increasing its availability in the brain. This action is crucial for alleviating depressive symptoms. In a study examining its effects on platelet serotonin uptake, this compound demonstrated a 57% to 80% inhibition of 14C-labeled serotonin uptake depending on the dosage administered (0.5 mg to 2 mg) within two hours post-administration .
Pharmacological Profile
The following table summarizes key pharmacological data regarding this compound:
Parameter | Value |
---|---|
Type | Tricyclic Antidepressant |
Primary Action | Serotonin Reuptake Inhibition |
Dosage Range | 0.5 mg to 2 mg |
Inhibition of 5-HT Uptake | 57% (0.5 mg), 80% (2 mg) |
Alpha-Receptor Antagonism | Weak (not clinically relevant) |
Clinical Efficacy
This compound has been evaluated in several clinical trials for its effectiveness in treating depression. A notable double-blind study involved 60 patients diagnosed with various types of depressive episodes according to DSM-III criteria. Participants were randomized to receive either this compound, amitriptyline, or placebo. The results indicated that this compound significantly reduced depressive symptoms compared to placebo, with a statistical significance (P < 0.02) noted in Hamilton Depression Rating Scale evaluations .
Safety Profile and Adverse Effects
While this compound shows promise as an effective antidepressant, it is essential to consider its safety profile. The following table outlines common adverse effects associated with this compound:
Adverse Effect | Incidence |
---|---|
Dry Mouth | Common |
Sedation | Moderate incidence |
Anticholinergic Symptoms | Comparable to placebo |
Serious Adverse Events | Low incidence reported |
A systematic review highlighted that tricyclic antidepressants, including this compound, may reduce depressive symptoms but also carry risks of serious adverse events . The review emphasized the need for careful monitoring of patients due to potential side effects such as sedation and anticholinergic symptoms.
Case Studies and Research Findings
Several case studies have reinforced the clinical findings regarding this compound's efficacy and safety:
- Case Study: Depression Treatment
- Long-term Efficacy
- Comparative Analysis
属性
CAS 编号 |
66834-24-0 |
---|---|
分子式 |
C20H23N3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile |
InChI |
InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3 |
InChI 键 |
LQXYCDLHSKICDY-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N |
外观 |
Solid powder |
Key on ui other cas no. |
66834-24-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-cyano-imipramine 3-cyanoimipramine 5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile cianopramine cyanoimipramine Ro 11-2465 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。